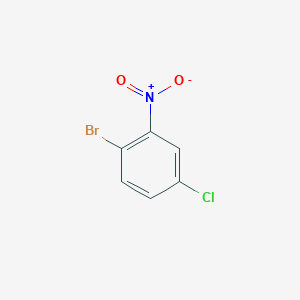









|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([OH:21])(=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[NH2:15].CCCCCO.C(=O)([O-])[O-].[K+].[K+]>[Cu]>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:15][C:14]2[C:13](=[CH:19][CH:18]=[CH:17][CH:16]=2)[C:12]([OH:21])=[O:20])=[C:3]([N+:9]([O-:11])=[O:10])[CH:4]=1 |f:3.4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
hindered further stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 3 liter, three necked round bottom flask, provided with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
thermometer (to 200° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated in an oil bath
|
|
Type
|
DISSOLUTION
|
|
Details
|
After most of the chemicals were dissolved (80°-90° C.) the stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
A yellow voluminous froth formed
|
|
Type
|
TEMPERATURE
|
|
Details
|
no heat of reaction
|
|
Type
|
CUSTOM
|
|
Details
|
rose from 180° to 120°
|
|
Type
|
DISTILLATION
|
|
Details
|
to distill off the formed water and amyl alcohol
|
|
Type
|
TEMPERATURE
|
|
Details
|
Meanwhile, the temperature of the oil bath was steadily increased
|
|
Type
|
CUSTOM
|
|
Details
|
The oil bath was replaced by a steam bath
|
|
Type
|
CUSTOM
|
|
Details
|
the excess bromochloronitrobenzene was removed by steam distillation
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of bromochloronitrobenzene
|
|
Type
|
FILTRATION
|
|
Details
|
the solution was filtered
|
|
Type
|
ADDITION
|
|
Details
|
water added
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
ADDITION
|
|
Details
|
Dilute HCl (1:1) was carefully added to the filtrate until it
|
|
Type
|
CUSTOM
|
|
Details
|
The ochre-colored precipitate was removed by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water (750 ml.)
|
|
Type
|
CUSTOM
|
|
Details
|
The product was dried in vacuo at 70°
|
|
Type
|
ADDITION
|
|
Details
|
treated
|
|
Type
|
EXTRACTION
|
|
Details
|
to extract all the desired product
|
|
Type
|
CUSTOM
|
|
Details
|
Obtained
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=C(C=C1)NC=1C(C(=O)O)=CC=CC1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 247 g | |
| YIELD: PERCENTYIELD | 83% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |